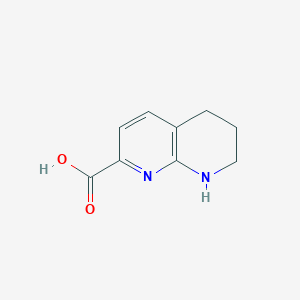

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid

Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid (CAS: 885278-22-8) is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with a carboxylic acid substituent at position 2. It is widely used in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and modulators of biological targets. Its molecular formula is C₉H₁₀N₂O₂, with a purity typically ≥95% (QB-4057, Combi-Blocks) .

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZSCAGHBLVEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680006 | |

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-22-8 | |

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps in the Synthetic Route

Heck-type Vinylation of Chloropyridine Using Ethylene Gas

The vinylation of 2-chloropyridine derivatives is achieved via a palladium-catalyzed Heck reaction using ethylene gas as the vinyl source. This method replaces more hazardous or expensive vinyl sources and is highly atom-economical. Screening of ligands identified DPEphos as optimal for this transformation, achieving up to 94.5% conversion to the vinylated intermediate.One-Pot Hydroamination and Cyclization

The vinylated intermediate undergoes a one-pot hydroamination and intramolecular cyclization mediated by ammonia in methanol, forming the dihydronaphthyridine ring system in good yield (~79%). This step is sensitive to oxidation, producing minor aromatized byproducts that are easily removed during workup.Enantioselective Transfer Hydrogenation

The dihydronaphthyridine intermediate is asymmetrically reduced using a ruthenium-catalyzed transfer hydrogenation protocol. Catalyst screening revealed that a ruthenium complex with a chiral diamine ligand and ammonium formate as the hydrogen source provided high enantioselectivity (up to 98.9% ee) and good yields (~72%).Protection and Amide Coupling

The resulting chiral tetrahydronaphthyridine is Boc-protected and coupled with haloindane derivatives via copper-mediated N-arylation to form key amide intermediates. Optimization of copper iodide equivalents and reaction temperature minimized racemization and improved yields (up to 91%).

Summary Table of Key Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|

| Vinylation (Heck Reaction) | PdCl2 (5 mol%), DPEphos (5 mol%), ethylene gas (1 MPa), DMF, 80 °C, 16 h | 84 | - | Atom economical vinylation of chloropyridine |

| Hydroamination/Cyclization | NH3 in MeOH, 60 °C, 6 h | 79 | - | One-pot formation of dihydronaphthyridine ring |

| Enantioselective Reduction | Ru catalyst (chiral diamine), ammonium formate, CH3CN, 35 °C, 24 h | 72 | 98.9 | Transfer hydrogenation with high stereoselectivity |

| Boc Protection | (Boc)2O, K2CO3, toluene, rt, 1 h | - | - | Protects amine for subsequent coupling |

| Copper-Mediated N-Arylation | CuI (1 equiv), DMEDA, toluene, rt, 30 h | 91 | 99.9 | Optimized to minimize racemization |

Experimental Highlights and Optimization

Vinylation Ligand Screening (Excerpt)

| Entry | Catalyst & Ligand | Conversion to Vinylated Product (%) | Remaining Starting Material (%) |

|---|---|---|---|

| 1 | PdCl2 (20 mol%), (p-Tol)3P (40) | 53.6 | 20.2 |

| 3 | Pd(OAc)2 (20 mol%), Xantphos (20) | 70.7 | 12.3 |

| 5 | PdCl2 (20 mol%), DPEphos (20) | 61.1 | 0.9 |

| 6 | Optimized method B (PdCl2/DPEphos) | 94.5 | ND (not detected) |

Catalyst Screening for Enantioselective Reduction

| Entry | Reductant | Catalyst | Conditions | Conversion (%) | % ee |

|---|---|---|---|---|---|

| 1 | H2 (3 MPa) | Ru complex 27 | tBuOK, MeOH, 40 °C | 25.9 | 100 |

| 3 | H2 (3 MPa) | Ru complex 29 | MeOH/THF, 40 °C | 82.3 | 85.5 |

| 4 | HCOOH (6 equiv) | Ru complex 30 | Et3N, DMF, room temperature | 89.1 | 82.7 |

Notes on Scalability and Purification

- The synthetic route avoids chromatographic purification and distillation, enhancing suitability for large-scale manufacturing.

- The use of ethylene gas as a vinyl source and ammonia-mediated cyclization reduces hazardous reagents.

- Racemization during copper-mediated coupling was minimized by controlling temperature and reagent stoichiometry.

- The final product is isolated as crystalline solids with high optical purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium or iridium complexes . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further explored for their biological and pharmacological activities .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- The compound is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Research indicates that derivatives of this compound exhibit potential therapeutic effects on conditions such as depression and anxiety disorders due to their interaction with neurotransmitter systems .

Case Studies

- A study highlighted the synthesis of novel compounds derived from 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid that demonstrated significant binding affinity to serotonin receptors, suggesting applications in antidepressant drug development .

Biochemical Research

Enzyme Inhibition Studies

- The compound is utilized in biochemical research to investigate enzyme inhibition and receptor interactions. This application is crucial for understanding metabolic pathways and the development of enzyme inhibitors as therapeutic agents .

Research Findings

- Experimental data show that certain analogs of this compound can effectively inhibit specific enzymes involved in metabolic disorders, paving the way for new treatments .

Material Science

Polymer Incorporation

- In material science, this compound can be incorporated into polymer matrices to enhance their physical properties. Its inclusion improves mechanical strength and thermal stability of the resulting materials .

Applications

- This property is particularly beneficial in creating advanced materials for industrial applications where durability and heat resistance are critical.

Agricultural Chemistry

Agrochemical Formulation

- The compound has potential applications in formulating agrochemicals. It can contribute to developing more effective herbicides and pesticides by enhancing their efficacy through improved bioactivity against target pests and weeds .

Research Insights

- Studies have shown that formulations containing this compound exhibit increased effectiveness compared to traditional agrochemicals, leading to reduced application rates and environmental impact .

Analytical Chemistry

Detection and Quantification Methods

- In analytical chemistry, this compound is used in methods for detecting and quantifying biomolecules. This application is essential for drug testing and environmental monitoring .

Methodologies

- Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze samples containing this compound, demonstrating its utility in both clinical and environmental settings .

Summary Table of Applications

| Field | Application | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis | Potential antidepressant properties |

| Biochemical | Enzyme inhibition studies | Effective enzyme inhibitors identified |

| Material Science | Polymer incorporation | Enhanced strength and thermal stability |

| Agricultural Chemistry | Agrochemical formulation | Increased efficacy of herbicides/pesticides |

| Analytical Chemistry | Detection/quantification methods | Utilized in HPLC for biomolecule analysis |

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Naphthyridine Core

Carboxylic Acid Derivatives

- 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-acetic acid (ST-3946): Features an acetic acid (–CH₂COOH) group at position 2 instead of a carboxylic acid (–COOH). This increases molecular flexibility but reduces acidity compared to the parent compound .

- 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-propionic acid (ST-4041): Substituted with a propionic acid (–CH₂CH₂COOH) group, further enhancing lipophilicity .

Ester Derivatives

- Methyl ester of 1,8-naphthyridine-2-carboxylic acid (OR-8747): The methyl ester derivative (C₁₀H₁₃N₂O₂) exhibits higher lipophilicity, improving membrane permeability but requiring hydrolysis for activation .

- Ethyl 2-hydroxy-1,6-naphthyridine-5-carboxylate hydrochloride (): Demonstrates how esterification and hydroxylation at distinct positions alter solubility and stability .

Variations in Ring Saturation and Nitrogen Positioning

- 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid (): The nitrogen atoms are positioned at 1,7 rather than 1,8, and a chlorine substituent at position 4 introduces electron-withdrawing effects.

Physicochemical Properties

Biological Activity

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid (CAS No. 885278-22-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C₉H₁₀N₂O₂

- Molecular Weight: 178.19 g/mol

- Structure: The compound features a naphthyridine core, which is known for its ability to interact with various biological targets.

Research indicates that naphthyridine derivatives exhibit multiple biological activities primarily through the following mechanisms:

- Antimicrobial Activity: Compounds in this class have shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives have been tested for their inhibitory effects on Staphylococcus aureus and Candida albicans.

- Anticancer Properties: Several studies have highlighted the potential of naphthyridine derivatives to induce apoptosis in cancer cells. The mechanisms involve the modulation of apoptotic pathways and inhibition of cell proliferation. For example, compounds have been shown to downregulate anti-apoptotic proteins and activate pro-apoptotic factors.

- Anti-inflammatory Effects: Naphthyridine derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property is particularly relevant in the context of chronic inflammatory diseases.

- Neurological Effects: Some studies suggest that these compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Biological Activity Data Table

Case Studies

-

Anticancer Activity:

A study evaluated the cytotoxic effects of a series of naphthyridine derivatives on human cancer cell lines, including HeLa and MDA-MB-231. Results indicated significant cytotoxicity with IC₅₀ values ranging from 10 to 20 µM, suggesting potential for development as anticancer agents . -

Anti-inflammatory Properties:

In an experimental model of colitis in rats, administration of naphthyridine derivatives resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6. This finding supports the therapeutic potential of these compounds in inflammatory bowel diseases . -

Neuroprotection:

A recent investigation into the neuroprotective effects of naphthyridine derivatives demonstrated their ability to prevent neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid derivatives?

- Methodological Answer : The Gould-Jacobs reaction is a foundational method, involving condensation of 2-aminopyridine with ethoxymethylene malonate to form intermediates, followed by cyclization and alkylation. Subsequent hydrolysis yields the carboxylic acid derivatives . Decarboxylation via heating in high-boiling solvents or with cyanide ion catalysts (e.g., Cu/KCN in DMSO) is also employed to modify the core structure .

Q. What spectroscopic techniques are used to characterize 1,8-naphthyridinecarboxylic acid derivatives?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). NMR confirms aromatic and alkyl proton environments, while mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns (e.g., m/z 390.2 for a derivative in ). Elemental analysis validates purity.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, chemical-resistant lab coats, and eye protection. Ensure access to emergency eyewash stations and showers. Store in amber glass bottles under dry, inert conditions to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize low yields in the decarboxylation of 1,8-naphthyridinecarboxylic acids?

- Methodological Answer : Incorporate cyanide ions (e.g., KCN/Cu in DMSO) to accelerate decarboxylation. Optimize reaction temperature (e.g., 260°C for solid-phase reactions) and monitor reaction progress via TLC or HPLC. Post-reaction purification via column chromatography (MeOH:CHCl₃, 10:40) improves yield .

Q. What strategies enhance coupling efficiency of carboxylic acid derivatives with amines?

- Methodological Answer : Use dry DMF as a solvent in sealed tubes under nitrogen to prevent moisture interference. Employ coupling agents like HATU or EDC/HOBt. Heat reactions at 80–100°C for 24 hours and confirm completion via LC-MS. Recrystallization from ethanol/water mixtures enhances purity .

Q. How do fluorinated modifications at the 3-position impact biological activity?

- Methodological Answer : Fluorination at the 3-propylimidazolidinyl position (as in OcuTerra Therapeutics' derivatives) enhances metabolic stability and target binding affinity. In silico docking studies (e.g., AutoDock Vina) predict improved hydrophobic interactions with enzymes like carbonic anhydrase. Validate via in vitro IC₅₀ assays .

Q. How to resolve contradictions in reported antihistaminic activity of naphthyridine derivatives?

- Methodological Answer : Compare assay conditions (e.g., in vivo vs. in vitro models, species variability). Re-evaluate purity using HPLC (>95%) and control stereochemistry (e.g., chiral HPLC for enantiomers). Cross-validate with histamine receptor binding assays (e.g., H₁R transfected HEK293 cells) .

Q. What computational methods predict the pharmacokinetic properties of naphthyridinecarboxylic acid analogs?

- Methodological Answer : Use SwissADME or ADMETLab to calculate logP (lipophilicity), topological polar surface area (TPSA), and cytochrome P450 inhibition. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Validate predictions with Caco-2 cell permeability assays .

Notes

- For structural ambiguity, cross-reference NMR data (e.g., aromatic proton shifts at δ 7.66–9.11 ppm ) with computational predictions (e.g., ChemDraw NMR simulation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.